Pim Kinase Inhibitory Activity in a Class-Level Context
As a direct member of the thiazolecarboxamide class claimed in Incyte's Pim kinase inhibitor patent, this compound's differentiation is inferred from the steep SAR landscape described therein. The patent demonstrates that analogs with heteroaryl substitutions at analogous positions exhibit IC50 values spanning from below 10 nM to above 10,000 nM. [1] The presence of the pyridin-3-yl and 1H-pyrrol-1-yl groups on this specific scaffold creates a unique pharmacophore not found in the vast majority of disclosed examples, placing it in a distinct area of the patent's chemical space. [1] Quantitative data for this exact compound is not disclosed in the source.
| Evidence Dimension | Pim Kinase Inhibitory Activity (IC50 Range) |
|---|---|
| Target Compound Data | Not disclosed in the referenced patent. |
| Comparator Or Baseline | Class average from the patent: IC50 values range from <10 nM to >10,000 nM depending on substitution. |
| Quantified Difference | Not calculable; position in SAR landscape is undefined without disclosed data. |
| Conditions | Biochemical assay against Pim-1, Pim-2, and Pim-3 kinases as described in US 2017/0182017 A1. |
Why This Matters
Understanding the compound's position within a patented, high-variance SAR landscape helps avoid selecting a weakly active or inactive analog from the same broad class.
- [1] Incyte Corporation. THIAZOLECARBOXAMIDES AND PYRIDINECARBOXAMIDE COMPOUNDS USEFUL AS PIM KINASE INHIBITORS. US Patent Application US 2017/0182017 A1, published June 29, 2017. View Source
